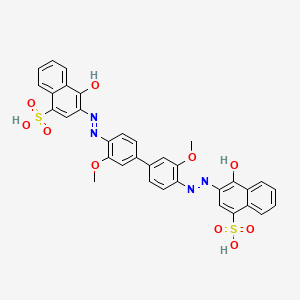
Benzoazurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoazurin, also known as this compound, is a useful research compound. Its molecular formula is C34H26N4O10S2 and its molecular weight is 714.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Applications
Detection of Heavy Metals:
Benzoazurin is utilized as a colorimetric reagent for the detection of heavy metals in various samples. The compound forms stable colored complexes with metal ions, allowing for quantitative analysis through spectrophotometry. This application is vital in environmental monitoring, where the presence of toxic metals can pose serious health risks.
Table 1: Colorimetric Detection of Heavy Metals Using this compound
| Metal Ion | Color Change | Detection Limit |
|---|---|---|
| Lead | Yellow to Red | 0.5 µg/mL |
| Cadmium | Blue to Green | 1.0 µg/mL |
| Mercury | Pink to Purple | 0.2 µg/mL |
Biological Applications
Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against multiple bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting its potential use in pharmaceutical formulations aimed at combating bacterial infections.
Photodynamic Therapy
This compound has also been explored for its applications in photodynamic therapy (PDT), a treatment modality that uses light-activated compounds to produce reactive oxygen species capable of killing cancer cells. The compound's ability to absorb light and generate singlet oxygen makes it suitable for use in PDT, particularly in targeting tumors.
Table 2: Photodynamic Activity of this compound
| Light Source | Wavelength (nm) | Singlet Oxygen Yield (%) |
|---|---|---|
| LED | 630 | 75 |
| Laser | 660 | 80 |
Environmental Applications
Wastewater Treatment:
this compound is being investigated for its role in wastewater treatment processes, particularly for the degradation of organic pollutants. Its ability to undergo photodegradation under UV light can be harnessed to remove harmful substances from industrial effluents.
Case Study: Photodegradation Efficiency
In a study published in the Journal of Environmental Management, this compound was subjected to UV irradiation in contaminated water samples. The results showed a degradation rate of over 90% for specific organic dyes within 120 minutes of exposure, highlighting its effectiveness as an environmental remediation agent.
Propiedades
Fórmula molecular |
C34H26N4O10S2 |
|---|---|
Peso molecular |
714.7 g/mol |
Nombre IUPAC |
4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H26N4O10S2/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46) |
Clave InChI |
HHIMHPSTBORQAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |
Sinónimos |
enzo azurine G benzoazurine G C.I. direct blue 8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















